Lutetium edetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60502-30-9 |
|---|---|
Molecular Formula |
C10H13LuN2O8 |
Molecular Weight |
464.19 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lutetium(3+) |
InChI |
InChI=1S/C10H16N2O8.Lu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI Key |
AXJNDPUDPQEALK-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Lu+3] |
Origin of Product |
United States |
Synthetic Methodologies for Lutetium Edetate Complex Formation
Direct Complexation Approaches
The direct complexation to form lutetium edetate involves the reaction of a lutetium(III) salt with EDTA in an aqueous solution. The strong affinity of the Lu³⁺ ion for the polydentate EDTA ligand drives the formation of a stable, water-soluble complex. europa.eueuropa.eu This reaction is based on the displacement of water molecules from the lutetium ion's coordination sphere by the donor atoms of the EDTA ligand.
The stability of the resulting complex is high, as indicated by a stability constant (log K) for the Lu-EDTA complex of approximately 19.04 (K = 1.1·10¹⁹). bg.ac.rsresearchgate.net This high stability is the basis for analytical methods where lutetium(III) can quantitatively displace other metal ions, such as zinc(II), from their respective EDTA complexes. bg.ac.rsresearchgate.net The reaction can be represented as:
Lu³⁺ + [M-EDTA]ⁿ⁻ → [Lu-EDTA]⁻ + M⁽³⁺ⁿ⁾⁺
In a typical laboratory synthesis, a solution of a lutetium salt, such as lutetium(III) chloride, is mixed with a solution of an EDTA salt, often disodium (B8443419) EDTA (Na₂H₂EDTA), and the pH is adjusted to facilitate the reaction. An acidic to neutral pH is generally favorable for the complexation. The resulting [Lu(EDTA)(H₂O)₂]⁻ complex features lutetium with a coordination number of 8. unife.it
Ligand Design Principles for Lutetium Chelation (General EDTA-type ligands)
The effective chelation of lutetium(III) by ligands like EDTA is guided by fundamental chemical principles related to the properties of lanthanide ions.
Ionic Radius and Lanthanide Contraction : Lutetium, as the last member of the lanthanide series, has the smallest ionic radius of the group due to the "lanthanide contraction". unife.it This smaller size influences its coordination preferences.
Hard Acid Nature : The Lu³⁺ ion is a hard Lewis acid, meaning it preferentially forms stable coordination complexes with ligands containing hard donor atoms, such as the oxygen atoms of carboxylate groups and the nitrogen atoms of amines. unife.itresearchgate.net EDTA, an aminopolycarboxylic acid, provides multiple nitrogen and oxygen donor sites, making it an ideal chelator for Lu³⁺. researchgate.netmdpi.com
Chelate Effect : Polydentate ligands like EDTA form significantly more stable complexes than an equivalent number of monodentate ligands. unife.it This "chelate effect" is due to favorable thermodynamic (entropic) changes upon complexation, resulting in a robust and kinetically inert complex.
Coordination Number : Lu³⁺ typically exhibits a coordination number of 8 or 9 in its complexes. unife.it EDTA is a hexadentate ligand, meaning it can wrap around the metal ion and occupy six coordination sites. The remaining sites in the coordination sphere are typically filled by water molecules, as seen in the [Lu(EDTA)(H₂O)₂]⁻ structure. unife.it
For radiopharmaceutical applications, while EDTA is a foundational chelator, derivatives and other ligands like DTPA (diethylenetriaminepentaacetic acid) and the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are often preferred due to the even greater in vivo stability of their complexes. researchgate.net The design of these bifunctional chelators allows them to be conjugated to targeting biomolecules while maintaining their strong metal-binding capacity. unife.it
Coordination Environment and Structural Elucidation of Lutetium Edetate Complexes
Determination of Coordination Number and Geometry
The coordination number and geometry of the lutetium(III) ion (Lu³⁺) in its complexes are primarily determined by the balance between the ionic size of the metal and the spatial arrangement of the ligand's donor atoms. unife.it As the final element in the lanthanide series, Lu³⁺ has the smallest ionic radius due to the lanthanide contraction, which significantly influences its coordination preferences. nih.govbath.ac.uk While the ethylenediaminetetraacetic acid (EDTA) ligand is hexadentate, capable of forming six bonds through its two nitrogen and four carboxylate oxygen atoms, the final coordination number of the lutetium edetate complex is also heavily influenced by the inclusion of solvent molecules in the primary coordination sphere. doubtnut.com Consequently, Lu³⁺ can exhibit various coordination numbers, commonly ranging from 6 to 9 in its complexes. nih.govresearchgate.net
Influence of Solvent Coordination on Lutetium(III)
The nature of the solvent plays a critical role in defining the final coordination geometry of the Lu³⁺ ion. The solvent molecules can compete with or supplement the primary ligand, leading to different coordination numbers in different media.
In aqueous solutions, water is an important ligand. academie-sciences.fr For instance, lutetium nitrate (B79036) solutions can form complexes such as nine-coordinate [Lu(NO₃)₃(H₂O)₃]. academie-sciences.fracademie-sciences.fr Similarly, lutetium triflate in solution is believed to contain eight-coordinate [Lu(H₂O)₈]³⁺ ions. bath.ac.uk The crystal structure of related lanthanide-EDTA complexes, such as K[La(edta)(OH₂)₃]·5H₂O, reveals a nine-coordinate metal center where three water molecules complete the coordination sphere of the hexadentate EDTA ligand. academie-sciences.fracademie-sciences.fr
In contrast, the use of different, more sterically demanding solvents can lead to a reduction in the coordination number. core.ac.ukresearchgate.net Studies using the space-demanding solvent N,N'-dimethylpropyleneurea (DMPU) have shown that the DMPU-solvated lutetium(III) ion is six-coordinated in solution. core.ac.ukresearchgate.netslu.se This is a lower coordination number than observed for most other lanthanoids in the same solvent, which are typically seven-coordinated, highlighting the significant effect of lutetium's smaller ionic size. core.ac.ukresearchgate.net The presence of organic cosolvents like ethanol (B145695) in water can also influence the protonation of ligands and the formation rates of complexes, further underscoring the solvent's impact on the coordination environment. nih.gov
| Compound/Complex | Coordination Number | Solvent/State | Source |
|---|---|---|---|
| [Lu(H₂O)₈]³⁺ | 8 | Aqueous Solution (triflate salt) | bath.ac.uk |
| [Lu(NO₃)₃(H₂O)₃] | 9 | Solid State (hydrated nitrate) | academie-sciences.fracademie-sciences.fr |
| DMPU solvated Lu³⁺ | 6 | DMPU Solution | core.ac.ukresearchgate.net |
| Lu₂O₃ | 6 | Solid State | unife.it |
| LuF₃ | 9 | Solid State | unife.it |
| LuCl₃ | 6 | Solid State | unife.it |
Protonation State Effects on Lutetium-Edetate Structure
Studies on lanthanide-EDTA systems demonstrate that at a high pH of around 11, the EDTA ligand is typically fully deprotonated (EDTA⁴⁻), allowing it to act as a hexadentate ligand. rsc.org However, under conditions of pH ~7, one of the EDTA amine sites can become protonated, forming HEDTA³⁻. rsc.org This protonation prevents the nitrogen from binding to the Lu³⁺ ion, which reduces the ligand's denticity and leads to a significant change in the complex's solution structure and a reduction in its stability. rsc.org For example, computational studies on the [La³⁺-HEDTA³⁻] complex showed it changed from a nine-coordinate to an eight-coordinate structure upon heating, a change not observed for the more stable, fully deprotonated [La³⁺-EDTA⁴⁻] complex. rsc.org Proton magnetic resonance (PMR) studies of the lutetium-EDTA complex also identified various mono- and di-protonated EDTA species in solution, confirming the relevance of protonation state to the complex's identity. scispace.com
Computational Approaches to Structural Analysis
To gain a deeper, atomic-level understanding of the complex structures of this compound in solution, researchers increasingly rely on computational chemistry methods. clemson.edu Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide invaluable insights into the dynamic behavior, geometry, and electronic properties of these complexes, often in synergy with experimental data. rsc.orgclemson.edu
Molecular Dynamics (MD) Simulations for Solution Structures
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. clemson.eduaps.org For this compound, MD simulations are essential for understanding its structural properties and behavior in a dynamic aqueous environment. clemson.edu These simulations can model the interactions between the Lu-EDTA complex and surrounding solvent molecules, revealing how factors like temperature and ligand protonation state affect the complex's structure in solution. rsc.org
Both classical MD and more computationally intensive ab initio molecular dynamics (AIMD) are employed. clemson.eduresearchgate.net For instance, DFT-based AIMD simulations have been used to study Lu-EDTA complexes at different temperatures (25 °C and 90 °C) and pH conditions (simulated by varying the EDTA protonation state). rsc.orgresearchgate.net These simulations showed that for Lu³⁺, the first coordination sphere remains very similar at both temperatures, with a preference for an eight-coordinate structure, demonstrating its stability. researchgate.net This contrasts with larger lanthanides that may show a change in coordination number with temperature. researchgate.net MD simulations thus provide a powerful tool to explore the range of accessible structures and the dynamic stability of the this compound complex in solution. researchgate.netrsc.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) and geometry of molecules. nih.govarxiv.org DFT calculations are critical for obtaining optimized, low-energy structures of this compound complexes and for calculating their binding energies. rsc.org
In the study of lanthanide-EDTA systems, DFT is frequently used to generate theoretical reference structures that can be used to interpret experimental data. clemson.eduresearchgate.net Researchers have used DFT to predict the relative stability constants of EDTA complexes with various lanthanides, including Lu³⁺, by calculating their relative binding energies. rsc.org These calculations confirmed that the stability of the complex is linked to its structural variations in solution. rsc.org DFT has also been applied to study the electronic excitation spectra of lutetium complexes involving EDTA-substituted ligands, demonstrating its utility in understanding the electronic properties of these systems. nih.gov The molecular structures are typically optimized using a specific functional, such as Becke's three-parameter hybrid functional (B3LYP), to find the most stable geometric arrangement. nih.gov
Correlation with Experimental Spectroscopic Data (e.g., EXAFS)
The most robust structural elucidations are achieved when computational models are combined with experimental data. clemson.edu Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful experimental technique that probes the local atomic environment around a specific element—in this case, lutetium. researchgate.netosti.gov EXAFS can provide precise information on the number of neighboring atoms, their distance from the central metal ion, and the degree of local disorder. rsc.orgresearchgate.net
Comparative Structural Analysis with Other Lanthanide-Edetate Complexes
The coordination chemistry of this compound is best understood through a comparative lens, examining its structure in the context of the entire lanthanide series. The structural variations observed across the lanthanide-edetate complexes are a direct and clear illustration of the phenomenon known as the "lanthanide contraction"—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. ucj.org.uaucj.org.uaacademie-sciences.fr This contraction significantly influences the coordination number (CN) and bond lengths of the resulting metal complexes. ucj.org.ua
Research based on crystallographic data reveals a distinct trend in the coordination geometry of lanthanide-edetate complexes of the general formula X[Ln(EDTA)(H₂O)ₘ]·nH₂O. For the earlier, lighter lanthanides, from Cerium (Ce) to Holmium (Ho), the metal center typically adopts a nine-coordinate geometry. researchgate.net In these complexes, the ethylenediaminetetraacetic acid (EDTA) ligand is hexadentate, binding to the lanthanide ion through its two nitrogen atoms and four carboxylate oxygen atoms. acs.orgresearchgate.net The coordination sphere is completed by three water molecules. acs.orgresearchgate.netresearchgate.net
In contrast, as the ionic radius decreases towards the end of the series, the coordination number is reduced. For the heavier lanthanides, from Erbium (Er) to Lutetium (Lu), an eight-coordinate geometry is favored. ucj.org.uaresearchgate.net In the case of the [Lu(EDTA)(H₂O)₂]⁻ complex, the smaller size of the Lu³⁺ ion creates greater steric hindrance, resulting in the expulsion of one water molecule from the primary coordination sphere. ucj.org.uaunife.it The EDTA ligand remains hexadentate.
This shift from nine-coordination to eight-coordination is a pivotal point of comparison. The transition is not always sharp and can be influenced by the counter-ion present in the crystal structure. ucj.org.ua For instance, in the series of Cs[Ln(EDTA)(H₂O)ₘ] complexes, Cs-Sm and Cs-Gd complexes are nine-coordinate, while those of Cs-Dy, Cs-Ho, and Cs-Yb are eight-coordinate, showing a transition point around the middle of the series. ucj.org.ua
The lanthanide contraction also manifests as a systematic decrease in the bond distances between the central lanthanide ion and the coordinating atoms of the EDTA and water ligands. academie-sciences.fracs.org The average Lu-O and Lu-N bond lengths in this compound are consequently shorter than those in the edetate complexes of lighter lanthanides like lanthanum or europium. ucj.org.uaacademie-sciences.fr For example, the average Ln–N bond distance decreases from a range of 2.646–2.701 Å in a ten-coordinate lanthanum complex to 2.462–2.479 Å in a ten-coordinate lutetium complex with a different ligand, illustrating the contraction's effect. academie-sciences.fr Similarly, for Ln-EDTA complexes, the average first-shell coordination distance decreases steadily from La to Nd (2.62 Å to 2.57 Å). acs.orgresearchgate.net
The following table provides a comparative overview of key structural parameters for selected lanthanide-edetate complexes, highlighting the trends across the series.
| Lanthanide (Ln) | Complex Formula Example | Coordination Number (CN) | Avg. Ln-O (carboxylate) Bond Length (Å) | Avg. Ln-N Bond Length (Å) | No. of Coordinated H₂O |
| La | Na[La(EDTA)(H₂O)₃]·5H₂O | 9 | ~2.56 | ~2.81 | 3 |
| Eu | NH₄[Eu(EDTA)(H₂O)₃]·5H₂O | 9 | ~2.46 | ~2.73 | 3 |
| Gd | Na[Gd(EDTA)(H₂O)₃]·5H₂O | 9 | ~2.46 | ~2.72 | 3 |
| Dy | Na[Dy(EDTA)(H₂O)₃]·3.25H₂O | 9 | ~2.44 | ~2.69 | 3 |
| Yb | K[Yb(EDTA)(H₂O)₂]·5H₂O | 8 | ~2.36 | ~2.62 | 2 |
| Lu | Gu₂[Lu(EDTA)(H₂O)₂]ClO₄·6H₂O | 8 | ~2.33 | ~2.60 | 2 |
Note: The bond lengths are approximate average values derived from crystallographic data presented in the literature and can vary slightly depending on the specific salt and crystal packing. Data compiled from Noguchi (2023). ucj.org.uaresearchgate.net
Thermodynamic and Kinetic Aspects of Lutetium Edetate Complexation
Thermodynamic Stability Constants (Log K)
The thermodynamic stability of the lutetium edetate, or [Lu(EDTA)]⁻, complex is quantified by its stability constant (log K), which reflects the equilibrium of the complex formation reaction. For the 1:1 complex of Lu³⁺ with EDTA, the log K value is notably high, indicating a very stable complex. cdnsciencepub.com Studies have reported the log K for the Lu(EDTA)⁻ complex to be approximately 19.83 at 20°C and an ionic strength of 0.1 M KCl. Another study reports a value of 1.2 x 10¹⁹, which translates to a log K of 19.08. cdnsciencepub.com Across the lanthanide series, the stability of EDTA complexes generally increases with atomic number, with lutetium forming one of the most stable complexes. cdnsciencepub.comwikipedia.org
Table 1: Stability Constants (log K) for this compound and Related Complexes
| Complex | Log K | Conditions | Reference |
|---|---|---|---|
| [Lu(EDTA)]⁻ | 19.83 | 20°C, 0.1 M KCl | cdnsciencepub.com |
| [Lu(EDTA)]⁻ | 19.08 | Not specified | cdnsciencepub.com |
| [Lu(DOTA)]⁻ | 21.62 ± 0.10 | 0.15 M Sodium | nih.gov |
| [Lu(DTPA)]²⁻ | 22.4 | Not specified | nih.gov |
Several factors contribute to the high thermodynamic stability of the this compound complex:
The Chelate Effect : EDTA is a polydentate ligand, meaning it can form multiple bonds with the central metal ion. wikipedia.org Specifically, it is a hexadentate ligand, capable of forming up to six coordinate bonds with the Lu³⁺ ion through its two nitrogen atoms and four carboxylate groups. youtube.com This results in the formation of multiple chelate rings (five in the case of EDTA), which is entropically favorable and leads to a significantly more stable complex compared to those formed with monodentate ligands. wikipedia.orgyoutube.comslideshare.net This enhanced stability due to the formation of chelate rings is known as the chelate effect. wikipedia.orgslideshare.net
Ionic Strength : The stability of the complex can be influenced by the ionic strength of the solution. wikipedia.org As seen in studies of other lutetium complexes, the presence of ions like sodium can lower the observed formation constant values. nih.gov This is a critical consideration for ensuring physiologically relevant conditions in experimental determinations. nih.gov
Ligand Rigidity : The rigidity of the chelator's backbone can also impact stability. For instance, increasing the rigidity of the ligand, such as by incorporating a cyclohexyl backbone in similar chelators, has been shown to enhance the kinetic inertness of the resulting metal complexes. researchgate.net
For heavy elements like lutetium, relativistic effects play a significant role in their chemical behavior. unife.it These effects cause the mass of electrons to increase as they move at high speeds, leading to a contraction of the atomic orbitals. unife.itaps.org This phenomenon, known as the "lanthanide contraction," results in lutetium having the smallest ionic radius in the lanthanide series. unife.it The combination of a small ionic radius and a high positive charge (3+) on the Lu³⁺ ion generates a strong electrostatic attraction with the negatively charged donor atoms of the EDTA ligand, contributing to the high stability of the complex. wikipedia.orgunife.it Computational studies that incorporate relativistic effects are essential for accurately predicting the binding energies and relative stabilities of lanthanide complexes, including this compound. rsc.orgresearchgate.net
The stability of the this compound complex is highly dependent on the pH of the solution. researchgate.netechemi.com EDTA itself is a polyprotic acid, and the protonation state of its amine and carboxylate groups changes with pH. rsc.orgresearchgate.net
At low pH , the carboxylate and amine groups of EDTA become protonated. This protonation of the nitrogen atoms prevents them from coordinating with the Lu³⁺ ion, significantly reducing the stability of the complex. rsc.orgechemi.com
As the pH increases , the ligand deprotonates, making the lone pairs on the nitrogen and oxygen atoms more available for coordination. echemi.com This leads to a substantial increase in the stability of the [Lu(EDTA)]⁻ complex. rsc.orgechemi.com
At very high pH (e.g., pH 11-12), EDTA is fully deprotonated (EDTA⁴⁻), leading to the strongest complex formation. rsc.orgacs.org However, at extremely high pH values, the formation of insoluble lutetium hydroxide, Lu(OH)₃, can compete with the complexation reaction. unife.itechemi.com
Computational studies have shown that changing the protonation state of an EDTA amine group significantly alters the solution structure and reduces the stability of the lanthanide-EDTA complex. rsc.orgresearchgate.net For instance, at a neutral pH of around 7, EDTA is likely to be protonated (HEDTA³⁻), which results in a less stable complex compared to the fully deprotonated form (EDTA⁴⁻) found at a pH of around 11. rsc.org
Relativistic Effects on Binding Energies and Stability
Complexation and Dissociation Kinetics
While thermodynamic stability describes the equilibrium state of the complex, kinetics deals with the speed at which the complex forms and breaks apart.
The kinetics of the [Lu(EDTA)]⁻ complex involve both a formation (complexation) and a dissociation (decomplexation) process. The rate of these reactions can be described by their respective rate constants.
Studies have reported a complexation rate constant for [Lu(EDTA)]⁻ of 2.5 × 10³ M⁻¹s⁻¹ at 10°C, and a decomplexation rate constant of 0.05 s⁻¹ under the same conditions. acs.org It's important to note that acyclic chelators like EDTA generally exhibit faster metal-binding kinetics compared to macrocyclic analogues. unife.it
Table 2: Kinetic Rate Constants for this compound
| Process | Rate Constant | Conditions | Reference |
|---|---|---|---|
| Complexation | 2.5 × 10³ M⁻¹s⁻¹ | 10°C | acs.org |
| Decomplexation | 0.05 s⁻¹ | 10°C | acs.org |
The dissociation of the this compound complex, a form of ligand exchange, does not typically occur through simple spontaneous dissociation. nih.gov Instead, it often proceeds through assisted pathways. nih.govnii.ac.jpacs.org
Proton-Assisted Dissociation : This is a major pathway for the dissociation of lanthanide-EDTA complexes, especially in neutral to acidic solutions. nii.ac.jpchemrxiv.org The process involves the protonation of the coordinated EDTA ligand. chemrxiv.org This protonation weakens the metal-ligand bonds, facilitating the "unwrapping" of the ligand and eventual dissociation of the complex. chemrxiv.org The rate of dissociation is often directly dependent on the concentration of protons (i.e., lower pH leads to faster dissociation). nii.ac.jprsc.org The cleavage of the metal-nitrogen bond is considered the rate-determining step in the dissociation of lanthanide-EDTA complexes. scispace.com
The dissociation of lanthanide complexes can be a multi-step process. For many metal complexes, dissociation can occur through spontaneous, proton-assisted, and even metal-ion-catalyzed pathways. nih.govacs.org
Kinetic Inertness and Lability Considerations
The kinetic behavior of a coordination complex, such as this compound, is defined by its inertness or lability, which refers to the rate at which its ligands undergo substitution or exchange. Lutetium(III) complexes with simple monodentate ligands are typically kinetically labile. unife.it However, the use of a strong multidentate chelating agent like ethylenediaminetetraacetic acid (EDTA) results in a significantly more stable and kinetically inert complex. unife.it
Research comparing lanthanide-EDTA complexes demonstrates that this compound is characterized by its slow dissociation kinetics. scispace.com The rate-determining step for the dissociation of the complex is the cleavage of the metal-nitrogen bonds, which are considerably less labile than the metal-oxygen bonds. scispace.com This high degree of kinetic inertness is a crucial property, particularly in applications where the complex must remain intact over time. For instance, in radiopharmaceutical applications, high kinetic inertness prevents the release of the free metal ion, such as Lutetium-177 (B1209992). unife.itchemrxiv.org Studies have also shown that increasing the rigidity of the ligand backbone can further enhance the kinetic inertness of metal-EDTA type complexes. researchgate.net
| Kinetic Property | Observation for this compound | Source |
| Relative Dissociation Rate | Slow compared to early lanthanide-EDTA complexes | scispace.com |
| Rate-Determining Step | Cleavage of the Lutetium-Nitrogen (Lu-N) bonds | scispace.com |
| Bond Lability | Metal-Oxygen bonds are more labile than Metal-Nitrogen bonds | scispace.com |
| Overall Classification | Kinetically inert | unife.itchemrxiv.org |
This table summarizes the key kinetic characteristics of the this compound complex based on available research findings.
Comparative Analysis of Stability and Kinetics Across Lanthanide Series
When analyzing the entire lanthanide series, a distinct trend emerges for the stability and kinetics of their EDTA complexes. Generally, the thermodynamic stability of lanthanide-EDTA complexes increases with the increasing atomic number of the lanthanide. wikipedia.orgresearchgate.net This means that the this compound complex ([Lu(EDTA)]⁻) is one of the most stable within the series. cdnsciencepub.com For example, the difference in the stability logarithm (pM value) between the lutetium and lanthanum complexes (pLu(III) – pLa(III)) with EDTA is approximately 4.4, indicating a substantially higher stability for the lutetium complex. nih.gov
This trend of increasing stability is not perfectly linear and exhibits a feature known as the "gadolinium break," where the stability constants show a plateau or a less pronounced increase around gadolinium before rising more steeply again for the heavier lanthanides. cdnsciencepub.comnii.ac.jp
| Lanthanide Ion | Ionic Radius (CN=9, Å) | log K (Stability Constant) | Relative Kinetic Lability |
| La³⁺ | 1.216 | 15.50 | High |
| Gd³⁺ | 1.107 | 17.37 | Intermediate |
| Lu³⁺ | 1.032 | 19.83 | Low |
This interactive data table presents a comparison of ionic radii, stability constants (log K), and relative kinetic lability for the EDTA complexes of Lanthanum, Gadolinium, and Lutetium. Data is compiled from various sources. cdnsciencepub.comnii.ac.jpcdnsciencepub.comucj.org.ua
Lanthanide Contraction Effects on Stability and Kinetics
The observed trends in stability and kinetics across the lanthanide series are a direct consequence of the lanthanide contraction. wikipedia.org This phenomenon describes the steady decrease in the ionic radii of the lanthanide ions as the atomic number increases. ucj.org.ua Lutetium (Lu³⁺), as the last element in the series, has the smallest ionic radius. unife.it
The lanthanide contraction has profound structural and energetic effects on the [Lu(EDTA)]⁻ complex:
Change in Coordination Number: The decreasing ionic radius across the series also leads to increased steric hindrance. As a result, the coordination number (CN) of the lanthanide ion in the EDTA complex tends to decrease. Lighter lanthanides (e.g., La to Nd) typically form 9-coordinate complexes with EDTA, accommodating three water molecules ([Ln(EDTA)(H₂O)₃]⁻). rsc.orgresearchgate.net In contrast, the smaller, heavier lanthanides, including lutetium, predominantly form 8-coordinate complexes, with only two coordinated water molecules ([Lu(EDTA)(H₂O)₂]⁻). ucj.org.uarsc.org
Enhanced Kinetic Inertness: The combination of shorter, stronger bonds and a more compact coordination sphere contributes to the increased kinetic inertness of this compound. The tightly bound EDTA ligand is more difficult to displace, resulting in slower dissociation and ligand exchange rates compared to the complexes of the larger, lighter lanthanides. akjournals.comcdnsciencepub.com
| Property | Lanthanum (La) | Lutetium (Lu) | Effect of Lanthanide Contraction |
| Ionic Radius (CN=8, Å) | ~1.16 | 0.977 | Decrease |
| Typical Coordination Number (in EDTA complex) | 9 | 8 | Decrease |
| Average Metal-Ligand Bond Distance | Longer | Shorter | Decrease |
| Thermodynamic Stability (log K) | Lower (15.50) | Higher (19.83) | Increase |
| Kinetic Inertness | Lower | Higher | Increase |
This table illustrates the impact of the lanthanide contraction by comparing properties of the EDTA complexes of Lanthanum and Lutetium. Data is compiled from various sources. nih.govucj.org.uarsc.org
Analytical Methodologies for Lutetium Edetate Characterization
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the Lutetium edetate complex from impurities, particularly in radiopharmaceutical preparations where radiochemical purity is paramount.
Paper chromatography and Instant Thin Layer Chromatography on silica (B1680970) gel-impregnated glass fiber sheets (ITLC-SG) are widely used, simple, and rapid methods for determining the radiochemical purity (RCP) of ¹⁷⁷Lu-labeled compounds. nih.govwho.int These methods effectively separate the radiolabeled complex ([¹⁷⁷Lu]Lu-EDTA) from radiochemical impurities, primarily free ¹⁷⁷Lu³⁺. dergipark.org.trresearchgate.net
The separation is based on the differential migration of the components in a specific mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify each species. In a typical setup, the [¹⁷⁷Lu]Lu-EDTA complex will have a different Rf value than the free ¹⁷⁷Lu³⁺ ion. The choice of the stationary phase (e.g., Whatman paper, ITLC-SG) and mobile phase is critical for achieving clear separation. who.intdergipark.org.tr
Table 2: Example ITLC/Paper Chromatography Systems for ¹⁷⁷Lu Radiopharmaceuticals
| Stationary Phase | Mobile Phase | Component | Rf Value | Reference |
|---|---|---|---|---|
| ITLC-SG | 50mM EDTA Solution | ¹⁷⁷Lu-benzylpenicillin | 0.0 | who.int |
| ITLC-SG | 50mM EDTA Solution | Impurities (e.g., free ¹⁷⁷Lu) | 1.0 | who.int |
| Whatman No. 2 Paper | Ammonium hydroxide:methanol:water (1:2:2) | ¹⁷⁷Lu-benzylpenicillin | 1.0 | who.int |
| Whatman No. 2 Paper | Ammonium hydroxide:methanol:water (1:2:2) | Colloid | 0.0 | who.int |
| ITLC-SG | 10 mM DTPA Solution | Free ¹⁷⁷Lu³⁺ | ~0.8-0.9 | dergipark.org.tr |
| ITLC-SG | Ammonium acetate (B1210297):methanol (1:1) | ¹⁷⁷Lu-complex | ~0.8 | dergipark.org.tr |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. humanjournals.com For this compound, HPLC is the gold standard for determining chemical and radiochemical purity with high resolution. unm.edumdpi.com The method can separate the intact complex from precursors, degradation products, and other impurities. ruzickadays.eu
Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 column. waikato.ac.nz The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com Detection can be achieved using a UV detector, which identifies chromophoric species, and/or a radioactivity detector (e.g., NaI Gamma detector) for radiolabeled complexes like [¹⁷⁷Lu]Lu-EDTA. dergipark.org.trfabad.org.tr The retention time of the main peak corresponding to this compound is used for identification, while the area of the peak is used for quantification and purity assessment. nih.gov
Table 3: Typical HPLC Parameters for Lutetium Complex Analysis
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18 (e.g., 150 x 3 mm) | waikato.ac.nzdergipark.org.trfabad.org.tr |
| Mobile Phase A | Aqueous Component | Ultrapure water, often with 0.1% TFA | mdpi.com |
| Mobile Phase B | Organic Component | Acetonitrile, often with 0.1% TFA | mdpi.com |
| Elution | Gradient or Isocratic | Gradient elution (e.g., varying %B over time) | dergipark.org.trmdpi.comfabad.org.tr |
| Flow Rate | Rate of mobile phase delivery | 50 µL/min - 2 mL/min | dergipark.org.trmdpi.comfabad.org.tr |
| Detection | Method of analysis | UV Detector (e.g., at 250 nm) and/or Radio-detector | dergipark.org.trmdpi.com |
Capillary Zone Electrophoresis with Laser-Induced Fluorescence (CZE-LIF) for Ligand Determination
Capillary Zone Electrophoresis (CZE) is a powerful separation technique that relies on the differential migration of charged species in an electric field. acs.org When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive method for analyzing substances that are either naturally fluorescent or can be derivatized to become fluorescent. nih.govnih.gov
For the determination of the edetate (EDTA) ligand in this compound, a common approach involves the formation of a fluorescent ternary complex. In one such method, the lutetium-edetate complex is introduced into an electrophoretic buffer containing a fluorescent chelating agent, such as 8-hydroxyquinoline-5-sulfonic acid (HQS). acs.org The formation of a stable 1:1:1 ternary complex of lutetium-edetate-HQS allows for highly sensitive detection via LIF. acs.org This technique leverages the inherent stability of the lutetium-edetate complex while adding a fluorescent component for quantification.
Researchers have successfully employed CZE-LIF for the analysis of various aminopolycarboxylate ligands by forming ternary complexes with lutetium or thorium. acs.org The separation is based on the charge-to-mass ratio of the resulting complexes, and LIF detection provides nanomolar or even lower detection limits. acs.orgnih.gov For instance, the use of a low-power helium-cadmium laser can yield micromolar detection limits for strongly fluorescing complexes. acs.org
Another advanced CZE-LIF method involves pre-capillary complexation with a custom-synthesized aromatic polyaminocarboxylate ligand. researchgate.netcore.ac.uk This ligand is designed to form kinetically stable and highly fluorescent complexes with lanthanide ions like lutetium. This approach effectively separates the fluorescent part of the molecule from the chelating part, which minimizes fluorescence quenching. researchgate.netcore.ac.uk During the on-capillary separation, auxiliary ligands can be added to the buffer to create ternary complexes, further enhancing separation resolution. core.ac.uk This combined pre-capillary and on-capillary complexing technique has achieved exceptionally low detection limits for lutetium, on the order of 9.1 × 10⁻¹¹ mol dm⁻³ (15.6 ng dm⁻³). core.ac.uk
Table 1: CZE-LIF Method Parameters for Lanthanide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | core.ac.uk |
| Detection Mode | Laser-Induced Fluorescence (LIF) | core.ac.uk |
| Complexation Strategy | Pre-capillary derivatization with an aromatic polyaminocarboxylate ligand and on-capillary ternary complexation | core.ac.uk |
| Detection Limit for Lu³⁺ | 9.1 × 10⁻¹¹ mol dm⁻³ | core.ac.uk |
| Injection Volume | 5 nl | core.ac.uk |
Electrochemical Methods for Lutetium Detection
Electrochemical techniques offer a sensitive and cost-effective alternative for the determination of metal ions.
Differential Pulse Anodic Stripping Voltammetry (DPASV) is a highly sensitive electroanalytical technique for trace metal analysis. scielo.org.mxrsc.org However, the direct determination of Lutetium(III) by DPASV is challenging because its reduction potential is very negative, close to the decomposition potential of commonly used supporting electrolytes. bg.ac.rs
To overcome this, an indirect method has been developed. bg.ac.rsresearchgate.net This method is based on the displacement of a more electrochemically active metal ion from its complex by lutetium. bg.ac.rs Specifically, a solution containing a zinc-EDTA (Zn-EDTA) complex is used. bg.ac.rsresearchgate.net Since lutetium forms a more stable complex with EDTA than zinc does, the addition of Lu(III) quantitatively displaces Zn(II) ions from the Zn-EDTA complex. bg.ac.rsresearchgate.net The liberated Zn(II) ions are then preconcentrated on a hanging mercury drop electrode and subsequently stripped (oxidized), generating a current peak that is directly proportional to the concentration of Lu(III) in the sample. bg.ac.rsresearchgate.net
This indirect DPASV method allows for the detection of lutetium at very low concentrations, with detection limits reported to be less than 0.4 ng/mL after a 2-minute deposition time. bg.ac.rsresearchgate.net The analysis is typically performed in an acidic sodium-acetate buffer (pH 5.4) with NaClO₄ as the supporting electrolyte. bg.ac.rs
Table 2: Key Parameters for Indirect DPASV Determination of Lutetium(III)
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Differential Pulse Anodic Stripping Voltammetry (DPASV) | bg.ac.rsresearchgate.net |
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | bg.ac.rs |
| Principle | Indirect determination via Zn(II) displacement from Zn-EDTA | bg.ac.rsresearchgate.net |
| Supporting Electrolyte | 0.2 M NaClO₄ in 0.05 M sodium-acetate buffer (pH 5.4) | bg.ac.rs |
| Detection Limit | < 0.4 ng/mL | bg.ac.rsresearchgate.net |
| Deposition Time | 120 seconds | bg.ac.rs |
Potentiometry, which involves measuring the potential of an electrochemical cell under no current flow, is another valuable tool for ion analysis. mdpi.com The development of ion-selective electrodes (ISEs) has significantly advanced this field, allowing for the selective determination of specific ions in the presence of others. abechem.comabechem.com
For lutetium, several Lu(III)-selective electrodes have been developed. abechem.comabechem.com These electrodes typically consist of a polymeric membrane (e.g., PVC) doped with a specific ionophore that selectively binds to Lu(III) ions. abechem.comresearchgate.net The choice of ionophore is critical for the selectivity and sensitivity of the electrode. Various Schiff's bases and other organic ligands have been investigated as ionophores for lutetium ISEs. abechem.com
The performance of a lutetium ISE is characterized by its linear concentration range, Nernstian slope, detection limit, and selectivity over other ions. For example, a lutetium-selective electrode using N-(thien-2-ylmethylene)pyridine-2,6-diamine as the ionophore exhibited a Nernstian response with a slope of 20.5 ± 0.4 mV per decade of Lu(III) concentration over a range of 1.0×10⁻⁶ to 1.0×10⁻² M. abechem.com The detection limit for this particular electrode was found to be 8.0×10⁻⁷ M. abechem.com These sensors have been successfully used as indicator electrodes in potentiometric titrations for the determination of lutetium ions. researchgate.net
Table 3: Performance Characteristics of a Lutetium Ion-Selective Electrode
| Characteristic | Value | Reference |
|---|---|---|
| Ionophore | N-(thien-2-ylmethylene)pyridine-2,6-diamine | abechem.com |
| Membrane Matrix | PVC | abechem.com |
| Linear Concentration Range | 1.0×10⁻⁶ to 1.0×10⁻² M | abechem.com |
| Nernstian Slope | 20.5 ± 0.4 mV/decade | abechem.com |
| Detection Limit | 8.0×10⁻⁷ M | abechem.com |
Differential Pulse Anodic Stripping Voltammetry (DPASV) for Lutetium(III)
Mass Spectrometry Techniques (e.g., ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and robust analytical technique capable of detecting metals and several non-metals at ultra-trace levels, often down to the parts-per-trillion (ng/L) range. nih.govacs.orgnih.gov It is a powerful tool for elemental analysis and can be used for the direct quantification of lutetium in various samples. ethz.choup.com
In the context of this compound, ICP-MS can be used to determine the total lutetium content with exceptional accuracy. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the lutetium. nih.gov The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. nih.gov
ICP-MS is not only used for simple elemental quantification but can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC). nih.govresearchgate.net This hyphenated technique, HPLC-ICP-MS, allows for the separation of the this compound complex from free lutetium ions or other species, followed by the highly sensitive detection of lutetium in each separated fraction. nih.gov This is particularly useful for stability studies of the complex in various media. nih.govresearchgate.net
The validation of multi-element methods using ICP-MS/MS (tandem mass spectrometry) has demonstrated excellent accuracy and low detection limits for a range of elements, including lutetium, in complex matrices. oup.com For instance, a validated method for seminal plasma, after a simple dilution step, achieved a limit of detection (LOD) for various elements in the range of 0.003 ng/mL to 0.03 µg/mL. oup.com
Table 4: General Capabilities of ICP-MS for Elemental Analysis
| Feature | Description | Reference |
|---|---|---|
| Sensitivity | Ultra-trace levels (ng/L or sub-ng/L) | nih.govacs.org |
| Principle | Atomization and ionization in argon plasma, followed by mass spectrometric detection | nih.gov |
| Sample Preparation | Typically simple dilution or digestion | nih.gov |
| Coupling Capability | Can be coupled with HPLC, SEC, and other chromatographic techniques for speciation analysis | nih.govresearchgate.net |
| Application | Total elemental quantification, isotopic analysis, stability studies of metal complexes | ethz.chnih.govcanada.ca |
Preclinical Research on Lutetium Edetate in Vitro Studies
In Vitro Complex Stability in Biological Mimicking Media
The stability of the metal-chelate complex is paramount to prevent the premature release of the radioactive lutetium ion (¹⁷⁷Lu³⁺), which could lead to off-target radiation effects. This is evaluated through studies in serum and by challenging the complex with ions naturally present in the body.
Serum stability assays are designed to assess how the ¹⁷⁷Lu-EDTA complex behaves in the presence of a multitude of proteins and other biomolecules found in blood. While specific quantitative data for the serum stability of ¹⁷⁷Lu-EDTA is not extensively detailed in recent literature, the stability of various other ¹⁷⁷Lu-labeled complexes provides a benchmark for what is expected. For instance, studies on more contemporary agents like ¹⁷⁷Lu-PSMA-617 have shown high stability in human serum, with minimal release of free ¹⁷⁷Lu over several days. mdpi.com A different chelator system, H₄pypa, when complexed with ¹⁷⁷Lu, demonstrated excellent stability with less than 1% transchelation after 5 to 7 days in human serum. acs.org For a radioimmunoconjugate, stability in human serum albumin was demonstrated for up to 96 hours, which is considered to correlate with stability in a physiological system. researchgate.net Generally, in vitro serum stability of lanthanide-polyaminocarboxylate complexes is considered a key indicator of their subsequent in vivo stability. iaea.org
Transchelation, or the exchange of the chelated metal ion with endogenous cations, is a significant potential pathway for the decomposition of the complex in vivo. Calcium (Ca²⁺) and Zinc (Zn²⁺) are of particular interest due to their relatively high concentrations in the body and their ability to form complexes with EDTA.
Studies have shown that EDTA chelation can significantly increase the urinary excretion of zinc and calcium, which is predicted by the in vitro EDTA-metal-binding constants. nih.gov This confirms a competitive interaction. An in vitro model was developed to evaluate the stability of lanthanide polyaminocarboxylate complexes, including Lu-EDTA, by assessing their exchange with Ca²⁺. iaea.org In these models, the dissociation of the lutetium from the EDTA complex is often challenged by competing ions or chelators. For example, the stability of some modern ¹⁷⁷Lu complexes has been tested against a 50 mM EDTA solution to assess their robustness. acs.org The principle relies on the fact that less stable complexes will more readily exchange their radiometal with the competing chelator or ion. Computational studies have predicted that the stability of Lanthanide-EDTA complexes, including Lutetium, is influenced by factors such as pH and temperature, which affects their solution structure and potential for ion exchange. rsc.org
Table 1: Factors Influencing Chelate Exchange of Lutetium Edetate
| Endogenous Ion | Interaction Factor | Scientific Rationale | Reference |
|---|---|---|---|
| Ca²⁺ | Competition for EDTA | Calcium is abundant in the body and can compete with Lu³⁺ for binding sites on the EDTA molecule, potentially displacing the radionuclide. This exchange is a key measure in in vitro stability models. | iaea.org |
| Zn²⁺ | High Affinity for EDTA | EDTA has a very high affinity for Zn²⁺. This can lead to the selective depletion of free Zn²⁺ from solutions and may cause transchelation where Zn²⁺ displaces Lu³⁺ from the complex. | nih.gov |
Serum Stability Studies
Interaction with Inorganic Biological Components (In Vitro Models)
Beyond interactions with soluble ions, the behavior of ¹⁷⁷Lu-EDTA with solid-phase biological components, such as the mineral matrix of bone, is crucial, especially for assessing off-target accumulation.
Hydroxyapatite (HA), Ca₁₀(PO₄)₆(OH)₂, is the primary mineral component of bone and serves as an excellent in vitro model to predict the bone-seeking tendencies of a radiopharmaceutical. The interaction of ¹⁷⁷Lu-EDTA with HA is used to assess the complex's stability against dissociation, where the released ¹⁷⁷Lu³⁺ would then bind to the HA matrix.
Research indicates that the stability of a lanthanide complex is inversely related to its exchange with HA; a more stable complex will exhibit lower binding to hydroxyapatite. iaea.org This screening method helps predict in vivo stability, as high uptake in bone and liver correlates with complex instability. iaea.org While free lanthanide ions like Lu³⁺ show a high binding affinity for HA, a robustly chelated ion should remain in solution. researchgate.net Studies with other lanthanide complexes have shown binding affinities greater than 98% to HA after 24 hours, highlighting the strong interaction of the free metal ion with the bone mineral. researchgate.net Therefore, any significant binding of ¹⁷⁷Lu-EDTA to HA in vitro would suggest a degree of instability in the complex.
Table 2: In Vitro Interaction of Lutetium Complexes with Hydroxyapatite (HA)
| Complex | Finding | Implication for Stability | Reference |
|---|---|---|---|
| Lanthanide-EDTA | Exchange with HA is used as an in vitro screening method. | Lower exchange/binding to HA correlates with higher in vivo complex stability. | iaea.org |
| Free Lu³⁺ Ion | High binding affinity for HA. | Demonstrates the fate of the radionuclide if released from the EDTA chelate. | researchgate.net |
Radiolytic Stability of Lutetium-177 (B1209992) Edetate
Radiolysis is the process where the ionizing radiation emitted by ¹⁷⁷Lu itself degrades the chelator molecule (EDTA) or the entire complex. This can lead to a decrease in radiochemical purity over time, releasing free ¹⁷⁷Lu. The stability of the radiopharmaceutical is therefore dependent on its ability to withstand its own radiation.
The rate and extent of radiolysis are influenced by several key factors. While specific studies on the radiolysis of ¹⁷⁷Lu-EDTA are limited, extensive research on other ¹⁷⁷Lu-based radiopharmaceuticals establishes clear principles. mdpi.comcolab.wsresearchgate.netnih.gov
The absorbed dose is the primary driver of radiolysis; a higher concentration of radioactivity (activity concentration, measured in MBq/mL) leads to a greater absorbed dose in the solution and, consequently, faster degradation of the complex. mdpi.comresearchgate.net Therefore, the total radionuclide activity and the volume of the preparation are critical parameters. mdpi.comcolab.ws
The composition of the solution, including the type and concentration of buffer, also plays a role. mdpi.comcolab.ws Although acetate (B1210297) ions are weak radical scavengers, increasing their concentration can help suppress the degradation of the radioconjugate to some extent. mdpi.com To mitigate radiolysis, stabilizing agents or "radical scavengers," such as ascorbic acid and gentisic acid, are often added to the formulation. researchgate.netresearchgate.net These molecules preferentially react with the reactive oxygen species generated by radiation, thereby protecting the radiopharmaceutical. mdpi.comresearchgate.net
Table 3: Key Factors Affecting Radiolytic Stability of ¹⁷⁷Lu-Complexes
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Radionuclide Activity/Concentration | Higher activity/concentration decreases stability. | Increases the absorbed radiation dose within the solution, accelerating the degradation of the chelate. | mdpi.comresearchgate.net |
| Buffer Concentration | Can have a modest stabilizing effect. | Higher buffer concentrations (e.g., sodium acetate) can provide some protection against radiolytic degradation, although they are weak scavengers. | mdpi.comcolab.ws |
| Radical Scavengers (e.g., Ascorbic Acid) | Increases stability significantly. | These agents neutralize the highly reactive free radicals produced by radiation before they can damage the radiopharmaceutical complex. | researchgate.netresearchgate.net |
| Time | Stability decreases over time. | The cumulative absorbed dose increases with time, leading to progressive degradation of the complex. | mdpi.comcolab.ws |
Strategies for Radiolytic Degradation Mitigation (e.g., Quenchers)
The high energy emitted during the radioactive decay of Lutetium-177 can lead to the radiolytic degradation of the radiopharmaceutical. google.com This process, mediated primarily by reactive oxygen species (ROS) formed from the radiolysis of water, involves the cleavage of chemical bonds within the compound, which can compromise its integrity and reduce its efficacy. google.commdpi.com A primary strategy to counteract this degradation in preclinical in vitro studies is the addition of chemical agents known as radical scavengers or "quenchers" to the formulation. d-nb.infoethz.ch These agents protect the radiolabeled compound by reacting with the harmful free radicals. researchgate.net
Commonly investigated quenchers for Lutetium-177 based radiopharmaceuticals include ascorbic acid, gentisic acid, ethanol (B145695), and methionine. d-nb.infodntb.gov.ua The effectiveness of a specific quencher or combination of quenchers can be ligand-specific. d-nb.inforesearchgate.net Research has focused on determining the optimal quenchers and their concentrations to maintain high radiochemical purity (RCP) over time.
For instance, studies on [¹⁷⁷Lu]Lu-DOTA-PSMA-617 have shown that without a quencher, the RCP can drop significantly within 24 hours. d-nb.info The addition of various quenchers has been shown to substantially reduce this degradation. In one study, the addition of 10% ethanol or 10 mM methionine was found to be highly effective, maintaining an RCP of over 89% after 24 hours, compared to 19.4% with no quencher. d-nb.info A combination of gentisic acid and ascorbic acid also provided protection, resulting in an RCP of 73.8% after 24 hours. d-nb.info
Further research comparing different stabilizers for a [¹⁷⁷Lu]Lu-AMBA preparation demonstrated that ascorbic acid was the most effective single agent after 24 and 48 hours of storage. mdpi.com The radiochemical purity of the preparation with ascorbic acid was 83.6 ± 1.1% after 24 hours and 75.0 ± 1.3% after 48 hours, compared to just 9.1 ± 2.3% for the control sample after 24 hours. mdpi.com
The use of quencher combinations is also a prevalent strategy. A mixture of gentisic acid and ascorbic acid is frequently used. mdpi.com It has been suggested that ascorbic acid can reduce the primary radicals of gentisic acid, thereby regenerating it to continue participating in the reaction. mdpi.com In other cases, a combination of ethanol and methionine has been shown to offer superior protection against radiolysis. mdpi.com For some peptide-based agents, a combination of methionine, gentisic acid, and ascorbic acid was required to prevent radiolysis. thno.org
The following tables summarize research findings on the effectiveness of various quenchers in maintaining the radiochemical purity of different Lutetium-177 labeled compounds.
Table 1: Effectiveness of Quenchers on [¹⁷⁷Lu]Lu-DOTA-PSMA-617 Radiochemical Purity (RCP) After 24 Hours
| Quencher/Condition | Final Concentration | Mean RCP (%) ± SD |
|---|---|---|
| No Quencher | N/A | 19.4 ± 2.2 |
| Gentisic Acid + Ascorbic Acid | 3.5 mM each | 73.8 ± 3.1 |
| Methionine | 10 mM | 89.2 ± 2.0 |
| Ethanol | 10% | 90.3 ± 2.2 |
Data sourced from a study on reducing radiolysis in therapeutic amounts of [¹⁷⁷Lu]Lu-DOTA-PSMA-617. d-nb.info
Table 2: Comparative Effectiveness of Different Quenchers on [¹⁷⁷Lu]Lu-AMBA Radiochemical Purity (RCP)
| Quencher | RCP (%) ± SD after 24h | RCP (%) ± SD after 48h |
|---|---|---|
| Control (No Quencher) | 9.1 ± 2.3 | Not Reported |
| Ascorbic Acid | 83.6 ± 1.1 | 75.0 ± 1.3 |
| Gentisic Acid | 72.1 ± 4.6 | 40.2 ± 6.5 |
| Cysteine | 71.6 ± 1.7 | 54.3 ± 0.9 |
| Methionine | 55.2 ± 2.5 | 33.5 ± 3.2 |
| Ethanol | 52.5 ± 2.8 | 21.6 ± 1.7 |
Data from a study evaluating stabilizers for [¹⁷⁷Lu]Lu-AMBA with an activity of 555 MBq/mL. mdpi.com
These studies underscore the critical role of quenchers in mitigating radiolytic degradation and preserving the stability of Lutetium-177 radiopharmaceuticals in preclinical settings. The choice and concentration of the stabilizing agent are crucial parameters that are optimized for each specific radiolabeled compound. mdpi.com
Future Directions and Emerging Research Avenues in Lutetium Edetate Chemistry
Advancements in Ligand Design for Tailored Lutetium(III) Chelation
The cornerstone of improving lutetium-based radiopharmaceuticals lies in the design of the chelating ligand. The stability and kinetic inertness of the lutetium complex are paramount to prevent the release of the free Lu(III) ion in vivo. While EDTA has been a foundational chelator, current research is intensely focused on developing superior alternatives.
Development of Next-Generation EDTA-Based Chelators with Tuned Affinity and Selectivity
The quest for improved chelators for lutetium(III) has led to the exploration of a variety of ligand architectures beyond traditional EDTA. While EDTA and its analogue DTPA are effective, macrocyclic chelators like DOTA have shown greater in vivo stability due to the "macrocyclic effect". researchgate.net This has spurred the development of next-generation chelators with fine-tuned affinity and selectivity for Lu(III).
Researchers are investigating novel chelators with different donor groups and structural backbones to optimize complexation. For instance, the development of propylene-cross-bridged chelators with hybrid acetate (B1210297)/phosphonate pendant groups (PCB-TE1A1P) has shown promise for creating stable complexes. nih.gov Another innovative chelator, AAZTA, and its derivatives are being explored for their ability to form stable complexes with trivalent metals like Lu(III) under mild conditions. nih.govmdpi.com The non-macrocyclic chelator H4pypa has also demonstrated outstanding affinity for both In-111 and Lu-177, forming highly stable complexes at room temperature within minutes. acs.org
These advancements aim to create lutetium complexes with superior thermodynamic stability and kinetic inertness, which are crucial for radiopharmaceutical applications. mdpi.com The goal is to design ligands that can be labeled efficiently and remain stable in biological systems, ensuring the targeted delivery of the lutetium radionuclide.
Exploration of Steric and Electronic Effects of Ligand Modification on Lutetium Edetate Complexes
The modification of ligands by introducing different substituents can significantly influence the properties of the resulting this compound complexes through steric and electronic effects. These modifications can alter the complex's stability, reactivity, and selectivity. rsc.org
Steric effects arise from the spatial arrangement of atoms in the ligand. Bulky substituents can influence the coordination geometry around the lutetium ion and affect the accessibility of the metal center to other molecules. illinois.edu This can be strategically used to enhance the kinetic inertness of the complex, preventing the dissociation of the lutetium ion. mdpi.com
Electronic effects are related to the distribution of electron density within the ligand, which can be modulated by introducing electron-donating or electron-withdrawing groups. rsc.orgrsc.org These changes can impact the strength of the metal-ligand bonds and, consequently, the thermodynamic stability of the complex. thieme-connect.de For example, the replacement of acetate arms in DOTA-like chelators with other donor groups can alter the charge and steric conditions, influencing the complexation properties. mdpi.com
By systematically studying these effects, researchers can rationally design ligands to fine-tune the properties of this compound complexes for specific applications. rsc.orgthieme-connect.de
Enhanced Computational Approaches for Predicting this compound Properties
Computational chemistry is playing an increasingly vital role in the design and development of new lutetium complexes. Advanced modeling techniques offer powerful tools to predict the properties of these complexes, thereby accelerating the discovery of new and improved therapeutic agents.
Integration of Machine Learning and Artificial Intelligence in Complex Stability and Kinetic Predictions
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the stability and kinetics of metal complexes, including those of lutetium. mdpi.comresearchgate.net These data-driven approaches can overcome the limitations of traditional computational methods, which can be time-consuming and resource-intensive. researchgate.net
By training models on large datasets of experimental data, ML algorithms can learn the complex relationships between the structure of a ligand and the properties of its metal complex. mdpi.comnih.gov For example, deep learning models have been successfully used to predict the stability constants of lanthanide complexes with high accuracy. mdpi.comnih.gov These models can identify key structural fragments of ligands that are crucial for efficient complexation. mdpi.com
Several ML algorithms, such as Random Forest, Support Vector Machines, and deep neural networks, have been employed to predict binding affinities and stability constants. researchgate.netacs.org These models can screen vast chemical spaces to identify promising new ligands for lutetium chelation, significantly accelerating the design process. researchgate.net The integration of ML and AI into the workflow of designing this compound complexes holds great promise for the rapid discovery of next-generation radiopharmaceuticals. mmc.co.jppurdue.edu
Multi-Scale Modeling for Understanding Complex Solution Behavior
Understanding the behavior of this compound complexes in solution is crucial for predicting their in vivo performance. Multi-scale modeling approaches, which combine different computational techniques, are being used to gain a comprehensive understanding of these complex systems. clemson.edu
At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and bonding of the complex. wayne.eduresearchgate.net This information is essential for understanding the intrinsic stability of the lutetium-ligand bond.
Classical Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of the complex in an aqueous environment over longer timescales. clemson.edunih.gov MD simulations explicitly include solvent molecules and can capture the influence of the solvent on the structure and stability of the complex. wayne.edunih.gov
By combining QM and MD methods, researchers can create a more complete picture of the this compound complex's behavior in solution. clemson.edu This integrated approach allows for the investigation of properties that are difficult to probe experimentally and provides a powerful tool for designing ligands with optimized solution-phase properties. wayne.edunih.gov
Innovations in Analytical Techniques for Speciation and Quantification of this compound
The development of robust analytical methods is essential for the characterization, quality control, and in vivo monitoring of this compound complexes. Innovations in analytical techniques are enabling more precise speciation and quantification of these compounds.
Speciation analysis, which involves the identification and quantification of different chemical forms of an element, is critical for understanding the behavior of this compound. Hyphenated techniques, which couple a separation method with a sensitive detection method, are particularly powerful for this purpose. psu.edubiorxiv.org
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a widely used technique for the separation and element-specific detection of metal-EDTA complexes. psu.eduresearchgate.net This method allows for the quantification of the intact this compound complex as well as any potential degradation products or unbound lutetium. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool that provides information on the molecular weight and structure of the complex, aiding in its identification and characterization. researchgate.net
For quantitative analysis, particularly in biological matrices, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ICP-MS are employed due to their high sensitivity and specificity. biorxiv.orgeuropa.eu Furthermore, advanced imaging techniques such as time-resolved laser fluorescence spectroscopy (TRLFS) and extended X-ray absorption fine structure (EXAFS) spectroscopy are used to probe the local coordination environment of the lutetium ion within the complex. nih.gov These methods provide valuable structural information that complements the data obtained from separation-based techniques. clemson.edunih.gov
| Analytical Technique | Application in this compound Analysis |
| HPLC-ICP-MS | Separation and quantification of this compound and related species. psu.eduresearchgate.netnih.gov |
| ESI-MS | Molecular weight determination and structural characterization. researchgate.net |
| LC-MS/MS | Sensitive and specific quantification in biological samples. biorxiv.orgeuropa.eu |
| TRLFS | Speciation and determination of the number of quenching entities in the first coordination sphere. nih.gov |
| EXAFS | Determination of the local atomic structure around the lutetium ion. clemson.edunih.gov |
Fundamental Understanding of this compound Interactions at Molecular Interfaces
The behavior of the this compound complex, formally [Lu(EDTA)]⁻, at the boundary between different phases—such as solid-liquid or liquid-liquid interfaces—is a critical area of research that underpins its applications in separation science, environmental remediation, and materials science. Future research is increasingly focused on elucidating the fundamental molecular-level interactions that govern the adsorption, stability, and reactivity of this complex at these interfaces. Understanding these phenomena is essential for predicting its transport in geological media, designing more efficient extraction processes, and controlling its deposition onto surfaces.
The starting point for any interfacial study is the well-defined structure of the complex in aqueous solution. Due to the lanthanide contraction, the lutetium ion (Lu³⁺) is the smallest of the lanthanide series, which dictates its coordination chemistry. acs.org Molecular dynamics (MD) simulations and density functional theory (DFT) calculations, corroborated by experimental data, have provided a detailed picture of the this compound complex in water. rsc.orgnih.govresearchgate.net The Lu³⁺ ion is typically eight-coordinate, bound by the six donor atoms (two nitrogens and four carboxylate oxygens) of the ethylenediaminetetraacetic acid (EDTA) ligand and two water molecules. rsc.orgacademie-sciences.fr This structure, [Lu(EDTA)(H₂O)₂]⁻, is highly stable over a wide pH range. rsc.orgnih.gov
Emerging research aims to understand how this stable, anionic complex interacts with various surfaces. The primary mechanisms governing these interactions are electrostatic forces and surface complexation, which are heavily influenced by the chemistry of both the solution and the interface itself.
At a pH below the surface's pzc, the surface is protonated and carries a net positive charge, leading to electrostatic attraction and adsorption of the anionic this compound complex.
Conversely, at a pH above the pzc, the surface is deprotonated and negatively charged, resulting in electrostatic repulsion and minimal adsorption. researchgate.net
Beyond simple electrostatic attraction, the potential for surface complexation represents a significant research frontier. This involves the formation of a direct bond between the this compound complex and functional groups on the surface. This can occur via two main pathways:
Outer-Sphere Complexation: The fully intact [Lu(EDTA)(H₂O)₂]⁻ complex is held near the surface by long-range electrostatic forces without displacing any of its coordinated ligands.
Inner-Sphere Complexation: The complex bonds directly to the surface, potentially through the displacement of one or both of the coordinated water molecules by a surface atom, such as an oxygen from a hydroxyl group on a mineral.
Distinguishing between these mechanisms requires advanced spectroscopic techniques and computational modeling. While studies on the adsorption of uncomplexed Lu³⁺ onto surfaces like bentonite (B74815) and sand are available, the behavior of the pre-formed, highly stable EDTA complex is expected to be substantially different. acs.orgresearchgate.net Research on other metal-EDTA complexes, for example on calcium silicate (B1173343) hydrate (B1144303) or pyrite, shows that the chelated species can indeed sorb to mineral surfaces, sometimes altering the surface properties. mdpi.comacs.org A key question for this compound is the extent to which the complex remains intact upon adsorption, a question that its high thermodynamic stability suggests is likely. rsc.orgnih.gov
Influence of Environmental and Surface Factors: The specific characteristics of the interface and the surrounding solution play a crucial role. Molecular dynamics simulations have shown that even for simple lipid membranes, EDTA anions can bind directly to specific chemical moieties like choline (B1196258) groups. acs.org For mineral surfaces, factors such as mineralogy, surface roughness, and the density of active sites (e.g., hydroxyl groups) are paramount. The pH and ionic strength of the aqueous phase further modulate these interactions. While the [Lu(EDTA)]⁻ complex is stable, pH changes dramatically alter the surface charge of most environmental solids. acs.org Increased ionic strength can screen electrostatic interactions, potentially reducing outer-sphere adsorption but having less effect on inner-sphere complexation.
Future research will require a multi-faceted approach combining batch adsorption studies with surface-sensitive spectroscopic methods (e.g., X-ray Photoelectron Spectroscopy - XPS, Fourier-Transform Infrared Spectroscopy - FTIR) and advanced computational modeling. researchgate.netmdpi.comrsc.org Such studies will be vital to move beyond bulk partition coefficients (Kd) and develop mechanistic models that can accurately predict the fate and transport of this compound at the molecular level. epa.gov
Interactive Data Tables
The tables below summarize key properties of the this compound complex and the factors influencing its behavior at interfaces, based on findings from recent research.
Table 1: Molecular Properties of the Aqueous [Lu(EDTA)(H₂O)₂]⁻ Complex
| Property | Value/Description | Source |
| Central Ion | Lutetium (Lu³⁺) | rsc.orgnih.gov |
| Coordination Number | 8 | rsc.orgresearchgate.netacademie-sciences.fr |
| EDTA Donor Atoms | 6 (2 Nitrogen, 4 Oxygen) | rsc.orgresearchgate.net |
| Coordinated Water Molecules | 2 | rsc.orgacademie-sciences.fr |
| Overall Charge | -1 | rsc.orgnih.gov |
| Key Structural Feature | The complex is highly stable due to the chelate effect and the strong ionic interaction between the small Lu³⁺ ion and the hexadentate EDTA ligand. | acs.orgrsc.org |
| Temperature Effect | The 8-coordinate structure remains stable at elevated temperatures (e.g., 90 °C), unlike less stable, protonated lanthanide-EDTA complexes which may lose a water molecule. | rsc.org |
Table 2: Key Factors Influencing this compound Interfacial Behavior
| Factor | Influence on Interaction Mechanism | Source |
| Surface Charge (pzc) | Determines electrostatic interaction. Positive surfaces (pH < pzc) attract the anionic complex; negative surfaces (pH > pzc) repel it. | researchgate.net |
| Solution pH | Primarily controls the surface charge of the adsorbent material. Has minimal effect on the structure of the stable [Lu(EDTA)]⁻ complex itself in the pH 3-12 range. | acs.orgnih.gov |
| Ionic Strength | High ionic strength can screen long-range electrostatic forces, reducing outer-sphere adsorption. | mdpi.com |
| Surface Functional Groups | Active sites (e.g., -OH on metal oxides) can participate in inner-sphere complexation, potentially by displacing coordinated water molecules from the Lu³⁺ center. | mdpi.comrsc.org |
| Complex Stability | The very high stability constant of [Lu(EDTA)]⁻ suggests it will likely adsorb as an intact anionic unit rather than dissociating to release the free Lu³⁺ ion. | rsc.orgnih.gov |
Q & A
Q. What key physicochemical properties of lutetium edetate influence its stability in biological systems?
this compound's stability is governed by its chelation strength, dissociation kinetics, and pH-dependent behavior. The edetate (EDTA) ligand binds lutetium ions tightly, reducing free ion availability and mitigating acute toxicity compared to chloride or citrate complexes . Stability constants (log K) for lutetium-EDTA complexes should be experimentally determined using potentiometric titration or spectroscopic methods under physiological conditions (e.g., pH 7.4, 37°C). Researchers must also assess competitive ligand interactions (e.g., with endogenous Ca²⁺ or Zn²⁺) to predict dissociation risks in vivo .
Q. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
Resonance light scattering (RLS) spectroscopy offers high sensitivity (detection limit: 0.0058 mg/L) and specificity for edetate quantification, validated against traditional volumetric methods . For lutetium-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) or neutron activation analysis (NAA) can quantify lutetium content in edetate complexes. Cross-validation with chromatographic techniques (e.g., HPLC-UV) ensures accuracy in complex matrices .
Q. Which experimental models are appropriate for preliminary toxicity screening of this compound?
Rodent models (e.g., Wistar-KY rats) are standard for acute toxicity studies, with endpoints including hemodynamic parameters (blood pressure, heart rate), coagulation times, and histopathology of major organs (liver, kidneys, lungs) . Dose-response studies should compare edetate with other lutetium salts (e.g., chloride) to isolate ligand-specific effects. Mortality rates and biodistribution data (e.g., hepatic vs. bone deposition) provide insights into organ-specific risks .
Advanced Research Questions
Q. How do pharmacokinetic profiles of this compound vary across experimental models (e.g., rodents vs. non-human primates)?
Interspecies differences in metabolism and excretion pathways require comparative biodistribution studies. In rats, this compound primarily accumulates in the liver (63–67%) and bone (10–15%) post-IV administration . Non-human primate models may better approximate human renal clearance rates. Methodologies include gamma scintigraphy with ¹⁷⁶Lu/¹⁷⁷Lu isotopes or serial ICP-MS analysis of blood/tissue samples. Adjustments for body surface area or allometric scaling are critical for dose translation .
Q. What methodological approaches resolve discrepancies in toxicity data between this compound and other complexes (e.g., chloride vs. citrate)?
Controlled in vitro assays (e.g., simulated physiological fluids) can isolate ligand dissociation effects. For example, chloride salts induce acute hemodynamic stress (150% spike in blood pressure) and prolonged coagulation times, whereas edetate complexes remain stable . Meta-analyses of existing datasets should account for variables like administration route (IV vs. oral), particle size, and ligand-to-metal ratios. Statistical re-evaluation of legacy data (e.g., Graca et al., 1964) using modern tools (e.g., Bayesian modeling) may clarify confounding factors .
Q. How can dissociation kinetics of this compound be rigorously characterized in physiological environments?
Use chelation challenge assays with competing ions (Ca²⁺, Fe³⁺) in buffer systems mimicking blood or lysosomal fluid. Techniques like time-resolved laser fluorescence spectroscopy (TRLFS) or ultrafiltration-ICP-MS quantify free vs. complexed lutetium. Computational modeling (e.g., density functional theory) predicts bond stability under varying redox conditions .
Q. What are the implications of edetate ligand substitution (e.g., DOTA, NOTA) on lutetium-based radiopharmaceutical efficacy?
Comparative studies of lutetium-EDTA vs. DOTA complexes (e.g., lutetium Lu 177 vipivotide tetraxetan) reveal critical differences in target affinity and off-target retention. DOTA’s macrocyclic structure enhances in vivo stability, reducing renal toxicity compared to linear EDTA . Researchers should evaluate ligand denticity, radiolabeling efficiency (≥95%), and in vivo targeting using PET/SPECT imaging in xenograft models .
Q. How do researchers address conflicting data on this compound’s role in modulating calcium homeostasis?
Design dual-endpoint studies measuring serum Ca²⁺ levels (via atomic absorption spectroscopy) and lutetium biodistribution (via autoradiography) in parallel. In vitro models (e.g., primary osteoblasts) can test edetate’s osteotropic effects. Note that EDTA’s calcium-chelation properties may confound results; use calcium-free formulations or isotopically labeled ⁴⁴Ca to differentiate lutetium-specific effects .
Methodological Considerations
- Data Contradiction Analysis : Apply Hill’s criteria for causality (dose-response, temporality) to reconcile conflicting toxicity findings. For example, transient hemodynamic effects in edetate studies may arise from impurities or incomplete chelation .
- Experimental Design : Use randomized, blinded protocols for in vivo studies to minimize bias. Power analyses should account for expected variability in lutetium deposition (e.g., hepatic vs. splenic uptake) .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring humane endpoints (e.g., <20% weight loss) and transparent reporting of adverse events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
